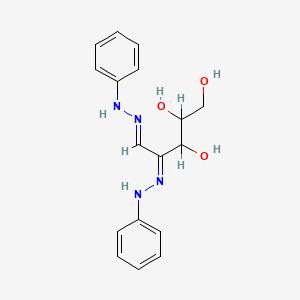
2-Bromo-4-methyl-N,N-bis(1-methylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Bromo-4-methyl-N,N-bis(1-methylethyl)benzamide typically involves a multi-step process. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions for these steps often involve the use of catalysts such as aluminum chloride for the acylation and zinc amalgam for the reduction .
Chemical Reactions Analysis
2-Bromo-4-methyl-N,N-bis(1-methylethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Scientific Research Applications
2-Bromo-4-methyl-N,N-bis(1-methylethyl)benzamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-N,N-bis(1-methylethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding properties .
Comparison with Similar Compounds
2-Bromo-4-methyl-N,N-bis(1-methylethyl)benzamide can be compared with similar compounds such as:
4-Bromo-2-chloro-N,N-bis(1-methylethyl)benzamide: This compound has a similar structure but includes a chlorine atom instead of a methyl group.
Benzene, 2-bromo-4-methyl-1-(1-methylethyl)-: This compound lacks the amide group, making it less reactive in certain biochemical assays.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amide group, which enhances its reactivity and binding properties in various applications .
Properties
Molecular Formula |
C14H20BrNO |
|---|---|
Molecular Weight |
298.22 g/mol |
IUPAC Name |
2-bromo-4-methyl-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C14H20BrNO/c1-9(2)16(10(3)4)14(17)12-7-6-11(5)8-13(12)15/h6-10H,1-5H3 |
InChI Key |
MSGKAHYTCBGYES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(C(C)C)C(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine](/img/structure/B14138841.png)
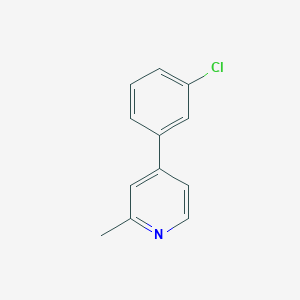

![N-{2-[(2E)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl}benzamide](/img/structure/B14138852.png)
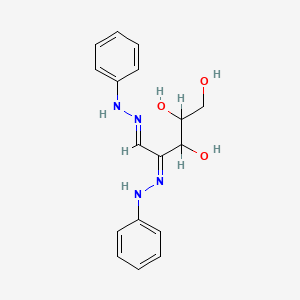
![6-chloro-4-{2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14138854.png)
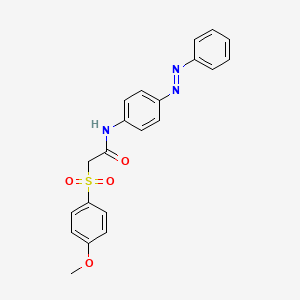
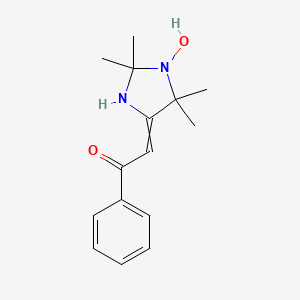

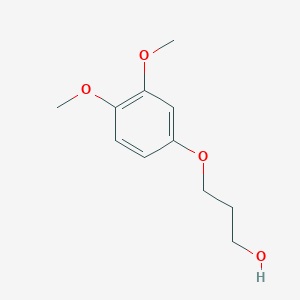

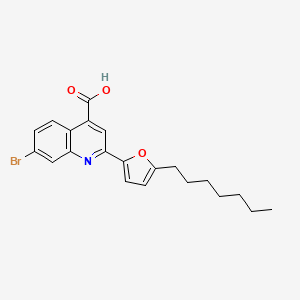
![(5E)-5-[2-(2-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14138880.png)
